12-Imidazolyl-1-dodecanol is a synthetic organic compound that has garnered attention for its potential therapeutic applications, particularly in targeting Cytochrome P450 2E1 (CYP2E1). This enzyme plays a critical role in the metabolism of various substances, including alcohol, and is implicated in the development of alcoholic steatohepatitis and other liver diseases. The compound is characterized by its unique structure, which includes a long dodecanol chain and an imidazole ring, contributing to its biological activity and interaction with cellular targets.
12-Imidazolyl-1-dodecanol is classified as a synthetic organic compound. Its development was motivated by the need for effective inhibitors of CYP2E1, which is a significant target in treating alcoholic and nonalcoholic fatty liver diseases. The compound's IUPAC name is 12-(1H-imidazol-2-yl)dodecan-1-ol, and it has been cataloged in various chemical databases, including PubChem (CID: 25269122) and GtoPdb .
The synthesis of 12-Imidazolyl-1-dodecanol typically involves the reaction of 12-bromo-1-dodecanol with imidazole. In one method, these two components are mixed at a molar ratio of 1:3 and heated at 80°C for several hours. This process allows for the formation of the desired imidazolyl derivative through nucleophilic substitution reactions .
The reaction can be monitored using techniques such as thin-layer chromatography to ensure the completion of the reaction and the purity of the product. Subsequent purification may involve methods like high-pressure liquid chromatography to isolate 12-Imidazolyl-1-dodecanol from unreacted starting materials and byproducts.
The molecular structure of 12-Imidazolyl-1-dodecanol features a long hydrophobic dodecane chain attached to an imidazole ring. The presence of the hydroxyl group (-OH) at one end enhances its solubility in polar solvents and contributes to its biological activity.
The molecular formula for 12-Imidazolyl-1-dodecanol is C_{14}H_{27}N_{2}O, with a molecular weight of approximately 241.38 g/mol. The compound's structure can be visualized using molecular modeling software, which can provide insights into its three-dimensional conformation and potential interactions with biological targets .
12-Imidazolyl-1-dodecanol primarily acts as an inhibitor of CYP2E1. Its mechanism involves binding to the active site of the enzyme, thereby obstructing its normal metabolic functions. This inhibition can lead to reduced toxicity associated with ethanol metabolism and other substrates processed by CYP2E1.
The efficacy of 12-Imidazolyl-1-dodecanol as a CYP2E1 inhibitor has been demonstrated through various biochemical assays that measure enzyme activity in the presence of the compound. These assays typically involve comparing metabolic rates or substrate conversion in treated versus untreated samples .
The mechanism of action for 12-Imidazolyl-1-dodecanol involves competitive inhibition of CYP2E1. By binding to the enzyme's active site, it prevents substrates from accessing it, thereby decreasing their metabolism. This action is particularly beneficial in conditions where excessive CYP2E1 activity contributes to liver damage, such as in alcoholic liver disease.
Studies have shown that treatment with 12-Imidazolyl-1-dodecanol leads to significant reductions in markers associated with liver injury in animal models. These findings underscore its potential as a therapeutic agent in managing liver-related disorders .
12-Imidazolyl-1-dodecanol is expected to be a solid or viscous liquid at room temperature due to its long carbon chain. It has moderate solubility in water owing to the hydroxyl group but is predominantly hydrophobic due to the dodecane portion.
This compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or oxidative environments. Its reactivity profile suggests potential interactions with other biological molecules, making it a candidate for further pharmacological studies .
12-Imidazolyl-1-dodecanol has shown promise as a preclinical drug candidate for targeting CYP2E1 in the treatment of alcoholic steatohepatitis and possibly other metabolic disorders related to liver function. Its ability to modulate enzyme activity positions it as a valuable tool in drug development aimed at mitigating liver damage caused by excessive alcohol consumption or metabolic dysregulation .
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 2508-19-2
CAS No.: